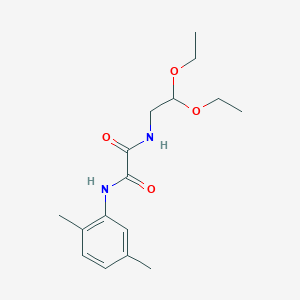
N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide, also known as DDAO, is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. DDAO is a fluorescent dye that is commonly used as a biological staining agent. It has been found to be useful in a wide range of applications, including cellular imaging, flow cytometry, and protein labeling.
Applications De Recherche Scientifique
Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides
The compound, in conjunction with copper catalysts, has shown effectiveness in the hydroxylation of (hetero)aryl halides under mild conditions. This process is crucial for synthesizing phenols and hydroxylated heteroarenes, which are valuable in various chemical and pharmaceutical applications. The use of copper catalysts, such as Cu(acac)2, in combination with N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, enables these hydroxylation reactions to proceed efficiently at relatively low temperatures and catalytic loadings, yielding good to excellent product yields (Xia et al., 2016).
Copper-Catalyzed Coupling of Terminal Alkynes with Aryl Halides
Another significant application involves the copper-catalyzed coupling of terminal alkynes with aryl halides. Using a related oxalamide derivative as a ligand, this process allows for the efficient synthesis of internal alkynes. The method requires minimal catalytic loadings and can be performed at relatively low temperatures, demonstrating the compound's role in facilitating versatile bond-forming reactions (Chen et al., 2023).
Synthesis of Di- and Mono-Oxalamides
Innovative synthetic approaches have been developed to produce di- and mono-oxalamides from specific precursors, showcasing the utility of related oxalamide compounds in creating valuable chemical intermediates. These methods are high-yielding and operationally simple, providing efficient pathways to anthranilic acid derivatives and oxalamides, which are important in various synthetic and medicinal chemistry contexts (Mamedov et al., 2016).
Environmental Fate of Surfactant Degradation Products
Research has also focused on the environmental fate of alkylphenol ethoxylate surfactants and their degradation products. These studies are critical for understanding the ecological impact of these chemicals, which can degrade into more lipophilic compounds with potential estrogenic effects. Understanding the behavior and degradation pathways of these compounds in the environment is essential for assessing and mitigating their impact on ecosystems (Hawrelak et al., 1999).
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-9-11(3)7-8-12(13)4/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSJXFFHLFPQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=C(C=CC(=C1)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-diethoxyethyl)-N2-(2,5-dimethylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2876893.png)

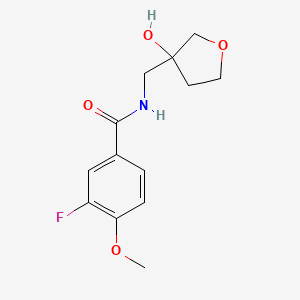
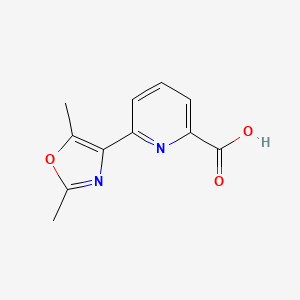
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2876900.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)
![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)

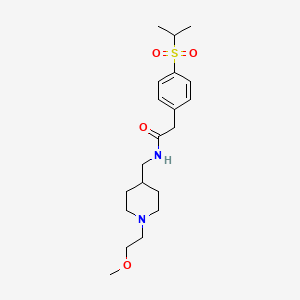
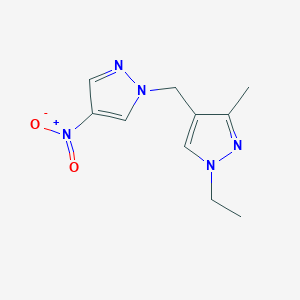

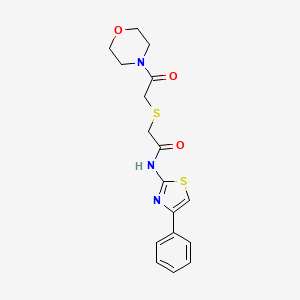

![N-(4-chlorobenzyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2876916.png)